BenchChemオンラインストアへようこそ!

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

sigma-2 receptor TMEM97 piperazine bioisostere

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane (CAS 769099-80-1) is a bridged bicyclic diamine featuring a conformationally rigid 2,5-diazabicyclo[2.2.1]heptane core bearing a 4-fluorobenzyl substituent at the N2 position. The compound has a molecular weight of 206.26 g/mol, a predicted LogP of 1.64, and a polar surface area (PSA) of 15.27 Ų.

Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
CAS No. 769099-80-1
Cat. No. B1620942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
CAS769099-80-1
Molecular FormulaC12H15FN2
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2CC3=CC=C(C=C3)F
InChIInChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2
InChIKeyWOCPIKSQKAHVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane (CAS 769099-80-1): Bridged Bicyclic Diamine Building Block for CNS-Focused Medicinal Chemistry


2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane (CAS 769099-80-1) is a bridged bicyclic diamine featuring a conformationally rigid 2,5-diazabicyclo[2.2.1]heptane core bearing a 4-fluorobenzyl substituent at the N2 position. The compound has a molecular weight of 206.26 g/mol, a predicted LogP of 1.64, and a polar surface area (PSA) of 15.27 Ų . The 2,5-diazabicyclo[2.2.1]heptane scaffold has been validated as a piperazine bioisostere in multiple therapeutic programs, most notably in sigma-2 (σ2R/TMEM97) receptor ligands where the bridged bicyclic architecture conferred nanomolar affinity (Ki = 10.7 nM) and 66-fold selectivity over σ1R [1]. This scaffold also appears in patent families covering N-type calcium channel (Cav2.2) blockers for neuropathic pain and monoamine receptor modulators for CNS disorders [2][3].

Why 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Non-Fluorinated, Monocyclic, or Differently Substituted Analogs


Generic substitution among 2,5-diazabicyclo[2.2.1]heptane derivatives fails for three measurable reasons. First, the 4-fluoro substituent on the benzyl group alters both lipophilicity (LogP 1.64 vs. ~1.4 for the non-fluorinated 2-benzyl analog) and electronic character, directly impacting passive membrane permeability and target binding . Second, replacement of the rigid bridged bicyclic core with flexible piperazine abolishes the conformational pre-organization required for high-affinity σ2R binding: in direct radioligand competition assays, piperazine analogs lost σ2R affinity while the bridged 2,5-diazabicyclo[2.2.1]heptane analog retained a Ki of 10.7 nM [1]. Third, the methylene spacer between the fluorophenyl ring and the bicyclic nitrogen in CAS 769099-80-1 provides a distinct distance geometry compared to directly N-arylated analogs such as 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 198988-90-8), which lacks this rotational degree of freedom and presents different pharmacophore vectors . These quantitative and structural differences mean that even close in-class congeners cannot be assumed interchangeable without experimental verification.

Quantitative Differentiation Evidence for 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane (769099-80-1) vs. Closest Analogs


Sigma-2 Receptor Affinity Retention: Bridged Bicyclic Scaffold (2r Analog) vs. Piperazine and Spirocyclic Isosteres

In a systematic bioisostere exploration, the 2,5-diazabicyclo[2.2.1]heptane-containing analog 2r retained high σ2R affinity (Ki = 10.7 ± 1.8 nM), whereas replacement with diazaspiroalkane or fused octahydropyrrolo[3,4-b]pyrrole cores resulted in loss of σ2R binding. The piperazine-based lead compound 2e showed Ki = 24.4 ± 3.3 nM for σ2R, meaning the bridged bicyclic scaffold conferred a 2.3-fold improvement in affinity. Furthermore, compound 2r achieved a σ1/σ2 selectivity ratio of 66 (σ1R Ki = 712 ± 135 nM), compared to 27 for piperazine analog 2e [1].

sigma-2 receptor TMEM97 piperazine bioisostere radioligand binding

Lipophilicity Modulation: 4-Fluorobenzyl Derivative (769099-80-1) vs. Non-Fluorinated 2-Benzyl Analog

The 4-fluorobenzyl substituent in CAS 769099-80-1 yields a predicted LogP of 1.64 (ACD/Labs Percepta), compared with an estimated LogP of ~1.4 for the non-fluorinated 2-benzyl-2,5-diazabicyclo[2.2.1]heptane (CAS 114086-14-5) based on the Hansch π constant for aromatic fluorine (πF = +0.14) [1]. The molecular weight increases from 188.27 Da (2-benzyl analog) to 206.26 Da, and the PSA remains identical at 15.27 Ų for both compounds . The chlorine analog (CAS 845866-65-1) has a significantly higher LogP (estimated ~2.0, πCl = +0.71) and molecular weight of 222.71 Da, potentially exceeding desirable CNS drug-like property ranges .

lipophilicity LogP fluorine substitution physicochemical property

Conformational Rigidity and Pharmacophoric Pre-Organization: 2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine and 1,4-Diazepine Cores

The 2,5-diazabicyclo[2.2.1]heptane core enforces a fixed inter-nitrogen distance of approximately 2.5-2.6 Å with a bridge angle that restricts conformational freedom, contrasting with piperazine which can interconvert between chair conformations (N-N distance varies from ~2.8 Å to freely rotating). In molecular docking studies against the σ2R/TMEM97 crystal structure (PDB 7MFI, 2.81 Å resolution), the bridged analog 2r maintained a stable salt bridge distance of 2.9 Å to ASP29 with a binding energy of −10.43 kcal/mol and ligand RMSD of 3.11 ± 0.82 Å over molecular dynamics simulations. The homopiperazine analog 2t, despite having higher σ2R affinity (Ki = 3.8 nM), showed a larger distance to ASP29 (3.2 Å) and weaker computed binding energy (−9.87 kcal/mol), suggesting a different binding pose that may be less reproducible across chemotypes [1].

conformational restriction bioisostere entropic penalty bridged bicyclic scaffold

Methylene Spacer Geometry: 4-Fluorobenzyl (N-CH₂-Aryl) vs. 4-Fluorophenyl (N-Aryl Direct) Attachment in 2,5-Diazabicyclo[2.2.1]heptane

CAS 769099-80-1 incorporates a methylene spacer between the 2,5-diazabicyclo[2.2.1]heptane N2 and the 4-fluorophenyl ring, whereas CAS 198988-90-8 features direct N-aryl attachment. The methylene group introduces an sp³ carbon pivot that increases the rotational degrees of freedom and extends the N-to-aryl centroid distance by approximately 1.2-1.4 Å compared to the directly attached N-phenyl analog. This difference in linker geometry can be critical for target engagement: in the σ2R series, all high-affinity compounds retained the benzimidazolone N-benzyl linkage pattern, and direct N-aryl substitution on the diazabicyclo core altered the hydrogen bond geometry with ASP29 in docking studies [1]. The additional sp³ carbon also modulates the pKa of the adjacent nitrogen (estimated ~0.3-0.5 units higher basicity for the benzylamine vs. arylamine nitrogen) [2].

linker geometry pharmacophore N-arylation N-benzylation

Therapeutic Area Coverage: Patent-Validated Scaffold for Pain (Cav2.2) and CNS (Monoamine) Indications

The 2,5-diazabicyclo[2.2.1]heptane scaffold has been independently validated in two major patent families: as N-type calcium channel (Cav2.2) blockers for the treatment of acute, chronic, neuropathic, and inflammatory pain [1], and as monoamine receptor/transporter modulators targeting serotonin (5-HTR), dopamine (DAR), and norepinephrine (NER) receptors for CNS disorders [2]. By contrast, the simple piperazine scaffold lacks this dual-indication patent precedent within a single core architecture. The fluorobenzyl substitution on the N2 position of the bicyclic system is structurally consistent with the general formulas claimed in both patent families (where R₁ is defined as an aralkyl group and R₂ as an optionally substituted bicyclic heterocycle), placing CAS 769099-80-1 as a direct synthetic precursor for compounds within these therapeutic spaces [1][2].

N-type calcium channel Cav2.2 blocker monoamine receptor modulator pain therapeutics

Predicted ADME Advantage of 4-Fluorine Substitution: Metabolic Soft Spot Blockade

The para-fluoro substituent on the benzyl ring of CAS 769099-80-1 serves to block the primary site of CYP450-mediated aromatic hydroxylation, a well-established metabolic soft spot for unsubstituted phenyl rings. Quantitative structure-metabolism relationship (QSMR) models predict that 4-fluoro substitution reduces the intrinsic clearance due to aromatic oxidation by approximately 3-10 fold compared to the non-fluorinated 2-benzyl analog (CAS 114086-14-5), based on the well-characterized electron-withdrawing and metabolic blocking effects of aromatic fluorine [1][2]. The fluorine atom also increases the oxidation potential of the ring, further disfavoring CYP-mediated epoxidation. In contrast, the 4-chloro analog (CAS 845866-65-1) carries a larger halogen that increases molecular volume, LogP, and potential for CYP2C9/2C19-mediated oxidative dechlorination, while the 4-methyl analog introduces a benzylic C-H bond susceptible to CYP-mediated hydroxylation [1].

metabolic stability fluorine blocking CYP450 oxidative metabolism

Optimal Application Scenarios for 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane (769099-80-1) Based on Quantitative Differentiation Evidence


CNS-Penetrant σ2R/TMEM97 Ligand Development (Alzheimer's Disease and Neuropathic Pain Programs)

The 2,5-diazabicyclo[2.2.1]heptane scaffold, when elaborated with a benzimidazolone pharmacophore as demonstrated in the σ2R ligand series, yields compounds with nanomolar σ2R affinity (target Ki = 10.7 nM) and 66-fold selectivity over σ1R [1]. CAS 769099-80-1 serves as the optimal starting building block for this scaffold family because its 4-fluorobenzyl group provides a balanced LogP of 1.64—within the ideal CNS drug range (1-3)—while the fluorine atom simultaneously blocks para-hydroxylation, a common metabolic soft spot that would otherwise compromise brain exposure in unsubstituted benzyl analogs [2]. Researchers developing σ2R/TMEM97 antagonists for Alzheimer's disease (where σ2R mediates Aβ oligomer uptake) or neuropathic pain should select this specific 4-fluorobenzyl derivative over the non-fluorinated or 4-chloro analogs to achieve the optimal balance of target affinity, physicochemical properties, and metabolic stability.

Pain Program Hit-to-Lead: N-Type Calcium Channel (Cav2.2) Blocker Scaffold Derivatization

The 2,5-diazabicyclo[2.2.1]heptane core is explicitly claimed in Cav2.2 blocker patents (US20090005389A1) for the treatment of neuropathic, inflammatory, and chronic pain [3]. CAS 769099-80-1 provides the correctly substituted N2-aralkyl intermediate for generating focused libraries within this patent space. Its conformational rigidity (fixed N-N distance ~2.5-2.6 Å) distinguishes it from piperazine-based Cav2.2 blockers by reducing the entropic penalty upon channel binding—an advantage quantified in the σ2R system where the bridged scaffold showed 2.3-fold affinity improvement over piperazine [1]. Medicinal chemistry teams pursuing Cav2.2 programs should prioritize this bridged bicyclic building block when SAR requires a conformationally constrained basic diamine pharmacophore.

Monoamine Receptor Modulator Synthesis for Depression, Anxiety, and Neurodegenerative Disorders

Patent US20040181069A1 establishes the 2,5-diazabicyclo[2.2.1]heptane scaffold as a privileged core for modulators of serotonin (5-HTR), dopamine (DAR), and norepinephrine (NER) receptors and transporters [4]. CAS 769099-80-1, bearing a 4-fluorobenzyl substituent at N2, provides a synthetically versatile intermediate with the free N5 position available for further diversification (e.g., sulfonylation, acylation, or reductive amination with heterocyclic aldehydes). The fluorine atom's electron-withdrawing effect modulates the basicity of the N2 nitrogen (estimated pKa ~8.5-9.0), which is critical for maintaining the appropriate protonation state at physiological pH for monoamine transporter interactions [2]. For programs targeting triple reuptake inhibition or biased monoamine modulation, this compound offers an advantage over non-fluorinated or directly N-arylated analogs due to its optimized basicity and linker geometry.

Fragment-Based Drug Discovery (FBDD): Bridged Bicyclic Fragment Library Construction

With a molecular weight of 206.26 Da, a heavy atom count of 15, and a predicted LogP of 1.64, CAS 769099-80-1 meets the Rule of Three criteria for fragment-based screening libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . The compound's 4-fluorobenzyl substituent provides a distinct ¹⁹F NMR handle, enabling direct observation of protein binding in ¹⁹F-based fragment screens—an advantage not available with the non-fluorinated benzyl analog [2]. Additionally, the bridged bicyclic core introduces 3D character (fraction sp³ = 0.50) that is increasingly sought in fragment collections to improve hit novelty and selectivity profiles compared to the predominantly flat, sp²-rich fragments in historical libraries. Fragment screening groups should include this specific compound in their collection to exploit ¹⁹F NMR ligand-observed screening while simultaneously accessing the underexplored 2,5-diazabicyclo[2.2.1]heptane chemotype.

Quote Request

Request a Quote for 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.